m-Hydroxycocaine

説明

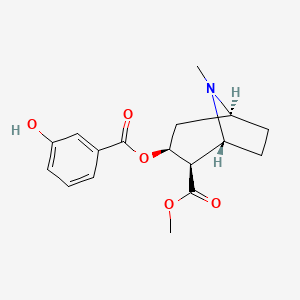

Structure

3D Structure

特性

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXBUEUAOWARGT-PMOUVXMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71387-58-1 |

Source

|

| Record name | 3'-Hydroxycocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxycocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-HYDROXYCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of m-Hydroxycocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxycocaine is a minor metabolite of cocaine, playing a crucial role in forensic analysis as a biomarker of cocaine ingestion. Unlike its parent compound, the discovery of this compound was not the result of a targeted drug development program but rather an outcome of metabolic studies aimed at understanding the biotransformation of cocaine in the human body. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis for use as an analytical standard, its pharmacological context, and the experimental methodologies for its detection and study. While a specific, detailed protocol for the initial discovery and synthesis of this compound is not prominently available in the scientific literature, this guide outlines a plausible synthetic route based on established chemical principles for cocaine analogs. Furthermore, it details the mechanism of action of cocaine and its analogs at the dopamine transporter, providing a basis for understanding the potential pharmacological effects of this compound.

Introduction: Discovery and Significance

The "discovery" of this compound is intrinsically linked to the study of cocaine metabolism. It was identified as one of the several hydroxylation products of cocaine, alongside the more abundant p-hydroxycocaine.[1][2] The presence of these hydroxylated metabolites in biological matrices such as urine and hair is considered strong evidence of cocaine consumption, as they are not typically found in street samples of the drug and are products of in-vivo metabolic processes.[1][2] This makes this compound a critical analytical target in forensic toxicology and clinical chemistry for distinguishing between environmental contamination and active use.

The primary pharmacological target of cocaine is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[3] By inhibiting DAT, cocaine increases the extracellular concentration of dopamine, leading to its characteristic psychostimulant effects. It is presumed that this compound, as a structural analog, also interacts with the dopamine transporter, although specific quantitative data on its binding affinity and potency are not widely reported in the literature.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of ecgonine methyl ester with a protected form of m-hydroxybenzoyl chloride, followed by deprotection. The use of a protecting group on the phenolic hydroxyl is necessary to prevent unwanted side reactions during the esterification.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Protection of m-Hydroxybenzoic Acid

-

Dissolve m-hydroxybenzoic acid in a suitable solvent (e.g., dichloromethane).

-

Add a suitable protecting group reagent (e.g., acetic anhydride or methoxymethyl chloride) in the presence of a base (e.g., pyridine or triethylamine).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous acid and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the protected m-hydroxybenzoic acid by recrystallization or column chromatography.

Step 2: Formation of the Acyl Chloride

-

Reflux the protected m-hydroxybenzoic acid in thionyl chloride or treat with oxalyl chloride in an inert solvent.

-

Remove the excess reagent by distillation under reduced pressure to yield the crude protected m-hydroxybenzoyl chloride.

Step 3: Esterification with Ecgonine Methyl Ester

-

Dissolve ecgonine methyl ester in an anhydrous, non-protic solvent (e.g., benzene or toluene).

-

Add the protected m-hydroxybenzoyl chloride dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux in the presence of a base (e.g., dry sodium carbonate) to neutralize the HCl byproduct.[4]

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

Step 4: Deprotection

-

Dissolve the crude protected this compound in a suitable solvent.

-

Treat with an appropriate deprotecting agent (e.g., mild acid or base, depending on the protecting group).

-

Monitor the deprotection by TLC.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Pharmacological Context: Interaction with the Dopamine Transporter

The primary mechanism of action of cocaine is the inhibition of the dopamine transporter (DAT). This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Signaling Pathway

Caption: Cocaine's mechanism of action at the synapse.

Quantitative Pharmacological Data

| Compound | Target | Assay | Value (nM) | Brain Region |

| Cocaine | DAT | [3H]Dopamine Uptake Inhibition (IC50) | 255.2 | Rat Striatum |

| GBR 12909 | DAT | [3H]Dopamine Uptake Inhibition (IC50) | Significantly lower than cocaine | Rat Nucleus Accumbens, Striatum, Frontal Cortex |

| Cocaine | DAT | [3H]WIN 35,428 Binding (Ki) | ~100-300 | Varies by study |

| CFT (WIN 35,428) | DAT | [3H]CFT Binding (KD) | ~15 | Not specified |

Note: The values presented are representative and can vary based on experimental conditions.

Experimental Workflow for Analysis

The analysis of this compound in biological samples is crucial for forensic toxicology. The following workflow is a generalized procedure based on methods described for the detection of cocaine and its metabolites in hair samples.

Caption: Workflow for this compound analysis.

Detailed Experimental Protocol for Hair Analysis

-

Sample Preparation:

-

Collect a sample of hair from the subject.

-

Wash the hair sample extensively with solvents such as dichloromethane and methanol to remove external contaminants.

-

Dry the washed hair sample.

-

-

Extraction:

-

Pulverize or cut the hair into small segments.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the hair matrix. An internal standard (e.g., a deuterated analog) is typically added before extraction for accurate quantification.

-

-

Analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

-

Use a suitable chromatographic column (e.g., C18) to separate this compound from other metabolites and matrix components.

-

Employ multiple reaction monitoring (MRM) on the mass spectrometer for sensitive and specific detection and quantification of the target analyte.

-

-

Analysis by GC-MS (Gas Chromatography-Mass Spectrometry):

-

If GC-MS is used, a derivatization step (e.g., silylation) is often required to increase the volatility and thermal stability of the polar hydroxylated metabolites.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the compounds on a capillary column and detect them using the mass spectrometer in selected ion monitoring (SIM) mode for quantification.

-

Conclusion

This compound, while a minor metabolite of cocaine, holds significant importance in the field of forensic science as a definitive biomarker of cocaine ingestion. Although its independent pharmacological profile is not extensively characterized, its structural similarity to cocaine suggests an interaction with the dopamine transporter. The synthesis of this compound, essential for its use as an analytical standard, can be plausibly achieved through the benzoylation of ecgonine methyl ester with a protected m-hydroxybenzoyl derivative. Further research is warranted to fully elucidate the specific binding kinetics and functional activity of this compound at the dopamine transporter and other potential targets, which would provide a more complete understanding of its pharmacological role.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo [frontiersin.org]

- 3. A Novel Mechanism of Cocaine to Enhance Dopamine D2-Like Receptor Mediated Neurochemical and Behavioral Effects. An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Chemical Properties of m-Hydroxycocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxycocaine is a minor metabolite of cocaine, formed in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1] Its presence in biological samples is a key indicator of cocaine ingestion, distinguishing active use from external contamination.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its detection, and an exploration of its metabolic context.

Core Chemical Properties

This compound shares the core tropane alkaloid structure of its parent compound, cocaine, with the addition of a hydroxyl group at the meta position of the benzoyl ring. This modification slightly alters its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO₅ | [5] |

| Molecular Weight | 319.36 g/mol | [5] |

| Melting Point | 125-127 °C | [5] |

| Boiling Point | 459.9 ± 45.0 °C (Predicted) | [6] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [6] |

| Appearance | White hygroscopic solid | [5] |

| Solubility | Soluble in methanol (>30 mg/mL); insoluble in water. | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.573 (Crippen Calculated) | [7] |

| Water Solubility (logS) | -2.35 (Crippen Calculated) | [7] |

| CAS Registry Number | 71387-58-1 | [5] |

Synthesis Protocol

Experimental Protocols for Analysis

The detection and quantification of this compound in biological matrices are crucial in forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE)

A common sample preparation method for both GC-MS and LC-MS/MS analysis of cocaine and its metabolites from biological fluids like urine or hair extracts involves solid-phase extraction.

Materials:

-

Phosphate buffer (0.1 M, pH 6.0)

-

Methanol (HPLC grade)

-

Deionized water

-

Dichloromethane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide (28-30%)

-

Internal standards (e.g., cocaine-d₃, benzoylecgonine-d₃)

Procedure:

-

Sample Pre-treatment: Dilute 1 mL of the biological sample (e.g., urine) with a buffer solution. For hair samples, an initial extraction with methanol, often aided by ultrasonication, is required.[2]

-

Internal Standard Spiking: Add an appropriate amount of deuterated internal standards to the sample.

-

SPE Column Conditioning: Condition the SPE cartridge by sequentially passing methanol and then deionized water or buffer through it.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water, followed by a weak acidic solution (e.g., 0.1 M HCl), and then methanol to remove interferences.

-

Drying: Dry the SPE cartridge under vacuum.

-

Elution: Elute the analytes with a mixture of organic solvents, such as dichloromethane/isopropanol/ammonium hydroxide (e.g., 78:20:2 v/v/v).[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: C18 or Phenyl-Hexyl column (e.g., Agilent Poroshell 120EC-C18, 2.1 mm x 50 mm, 2.7 µm).[10]

-

Mobile Phase A: 0.1% Formic acid in water.[10]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard for quantification and confirmation. Two transitions are typically monitored for each analyte.[11]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 320.1 | 198.1 | 166.1 |

| Cocaine-d₃ (IS) | 307.1 | 185.1 | - |

(Note: Specific MRM transitions should be optimized in the laboratory.)

GC-MS Analysis

Derivatization: GC-MS analysis of cocaine metabolites often requires derivatization to improve their volatility and thermal stability. Silylation is a common derivatization technique.

Materials:

-

Silylating agent (e.g., BSTFA with 1% TMCS, or MTBSTFA).[9]

-

Ethyl acetate.

Procedure:

-

After SPE and evaporation, reconstitute the dry residue in ethyl acetate.

-

Add the silylating agent.

-

Heat the mixture (e.g., at 70°C for 20-30 minutes) to complete the derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (Representative):

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium.

-

Inlet Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100-150°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[9]

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions of the derivatized this compound are monitored for detection and quantification.

Metabolic Pathway and Signaling

This compound is a product of the phase I metabolism of cocaine. The primary metabolic pathways of cocaine are hydrolysis to benzoylecgonine and ecgonine methyl ester. A smaller fraction undergoes N-demethylation to norcocaine, and hydroxylation to form hydroxycocaines.[12]

The primary pharmacological action of cocaine is the blockade of the dopamine transporter (DAT), leading to increased synaptic dopamine concentrations.[13] While the specific binding affinity and functional activity of this compound at the DAT are not as extensively studied as the parent compound, it is presumed to have some activity at monoamine transporters. However, its significance lies more in its role as a biomarker than as a major contributor to the psychoactive effects of cocaine. Comparative studies on the binding affinities of various cocaine analogs and metabolites at the DAT have been conducted, but comprehensive data for this compound is limited.[7][14]

Conclusion

This compound is a crucial analyte in the forensic analysis of cocaine use. Its detection provides a reliable means of confirming ingestion. The analytical methods for its quantification are well-established, with LC-MS/MS being the preferred technique due to its high sensitivity and specificity. While its direct pharmacological effects are not fully elucidated, its formation as a minor metabolite of cocaine is a key aspect of cocaine's biotransformation. Further research into the specific receptor binding profiles and pharmacological activity of this compound could provide a more complete understanding of cocaine's overall effects on the body.

References

- 1. No Excuses: Why Hydroxycocaine Rules Out Passive Cocaine Exposure | AttoLife [attolife.co.uk]

- 2. gtfch.org [gtfch.org]

- 3. In Vitro Formation of Hydroxy Metabolites of Cocaine and Amphetamines in Hair after Hair Product Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. lcms.cz [lcms.cz]

- 6. Hair testing for cocaine and metabolites by GC/MS: criteria to quantitatively assess cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. journal-imab-bg.org [journal-imab-bg.org]

- 10. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research and Scientific Investigations of m-Hydroxycocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxycocaine is a minor metabolite of cocaine, formed through aromatic hydroxylation in the liver. Early research, dating back to the late 20th century, identified this compound in human urine, distinguishing it as a product of in vivo metabolism. While its pharmacological profile is not as extensively characterized as the parent compound, subsequent studies have highlighted its significance as a reliable biomarker for confirming cocaine ingestion, particularly in forensic toxicology. This technical guide provides a comprehensive overview of the foundational and early-stage research on this compound, detailing its metabolic pathway, analytical detection methods, and the limited, yet insightful, pharmacological data available. The document synthesizes quantitative data into structured tables and outlines key experimental protocols to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Cocaine undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While benzoylecgonine and ecgonine methyl ester are the major inactive metabolites, a smaller fraction of cocaine is metabolized through oxidative pathways. One such pathway involves the aromatic hydroxylation of the benzoyl group, resulting in the formation of phenolic metabolites, including this compound.

The initial identification of this compound was a significant step in understanding the complete metabolic fate of cocaine. Its presence in biological matrices, independent of external contamination, has made it a crucial analyte in differentiating active cocaine use from passive exposure. This guide focuses on the early studies that first identified and characterized this compound, providing a detailed look at the foundational scientific work.

Metabolic Pathway and Formation

This compound is formed in the liver primarily by the cytochrome P450 enzyme system, with studies suggesting the involvement of the CYP3A4 isoform.[1] This enzymatic process introduces a hydroxyl group at the meta position of the benzoyl ring of the cocaine molecule.

Caption: Metabolic conversion of cocaine to this compound by CYP3A4.

Early Identification and Analytical Methods

The first definitive identification of this compound as a human metabolite of cocaine was reported by Zhang and Foltz in 1990.[2][3] Their research was a landmark study that significantly expanded the known metabolic profile of cocaine.

Experimental Protocol: Identification in Human Urine (Zhang & Foltz, 1990)

This protocol is based on the methods described in the seminal 1990 publication.

Objective: To identify novel metabolites of cocaine in the urine of a human subject known to be a cocaine user.

Methodology:

-

Sample Collection: A urine specimen was collected from a subject with a history of cocaine use.

-

Extraction:

-

An aliquot of urine was adjusted to a pH of 9.5.

-

The sample was then extracted with a mixture of chloroform and isopropanol.

-

The organic layer was separated and evaporated to dryness under a stream of nitrogen.

-

-

Derivatization: The residue was derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase the volatility and thermal stability of the metabolites for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The derivatized extract was analyzed using a GC-MS system.

-

The gas chromatograph was equipped with a capillary column suitable for separating complex mixtures of drug metabolites.

-

The mass spectrometer was operated in electron ionization (EI) mode to generate fragmentation patterns for structural elucidation.

-

-

Structure Confirmation: The structures of the identified metabolites, including this compound, were confirmed by comparing their gas chromatographic retention times and mass spectra with those of synthesized reference standards.[2]

Caption: Workflow for the identification of this compound in urine.

Pharmacological Studies

The pharmacological activity of this compound has been less explored compared to its parent compound. Early research provided some initial insights, primarily through comparative studies with other cocaine metabolites.

In Vitro Metabolism Studies

A 1993 study by Watanabe et al. investigated the formation of hydroxycocaines using liver microsomes from various animal species.

Experimental Protocol: In Vitro Metabolism (Watanabe et al., 1993)

Objective: To investigate the in vitro metabolism of cocaine to its hydroxylated metabolites in liver microsomes from different animal species.

Methodology:

-

Microsome Preparation: Liver microsomes were prepared from mice, rats, guinea pigs, and rabbits.

-

Incubation:

-

Cocaine was incubated with the liver microsomes in the presence of an NADPH-generating system.

-

The reaction mixture was incubated at 37°C.

-

-

Extraction: The reaction was stopped, and the metabolites were extracted from the incubation mixture.

-

Analysis: The extracted metabolites were analyzed by GC-MS to identify and quantify the formation of m- and p-hydroxycocaine.

Findings: The study found that liver microsomes from mice, rats, and guinea pigs catalyzed the oxidation of cocaine to both m- and p-hydroxycocaines. However, only trace amounts of this compound were detected in the incubation mixtures with rabbit liver microsomes. The total amount of hydroxycocaines formed was less than 12% of norcocaine, which was the predominant microsomal metabolite.

In Vivo Pharmacological Effects

The same 1993 study by Watanabe and colleagues also explored the pharmacological effects of p-hydroxycocaine in mice, providing a basis for inferring the potential activity of this compound.

Experimental Protocol: Locomotor Activity in Mice (Watanabe et al., 1993)

Objective: To assess the effect of p-hydroxycocaine on locomotor activity in mice as a measure of its central nervous system stimulant effects.

Methodology:

-

Animal Subjects: Male ddY mice were used for the study.

-

Drug Administration: Mice were administered p-hydroxycocaine (20 mg/kg, intraperitoneally). A control group received saline.

-

Locomotor Activity Measurement: Immediately after administration, the mice were placed in an activity cage, and their locomotor activity (total distance traveled and number of rearing movements) was measured for a specified period.

-

Data Analysis: The locomotor activity of the p-hydroxycocaine-treated group was compared to that of the saline-treated control group.

Findings: The administration of p-hydroxycocaine significantly increased locomotor activity in mice, with an effect that was comparable to or more potent than that of cocaine itself.[4] This suggests that the hydroxylated metabolites of cocaine are pharmacologically active. While this study focused on the para-isomer, it provides a strong rationale for investigating the specific in vivo effects of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from early and subsequent research on this compound.

Table 1: In Vitro Metabolism of Cocaine to Hydroxycocaines

| Animal Species | This compound Formation | p-Hydroxycocaine Formation | Reference |

| Mouse | Detected | Detected | Watanabe et al., 1993 |

| Rat | Detected | Detected | Watanabe et al., 1993 |

| Guinea Pig | Detected | Detected | Watanabe et al., 1993 |

| Rabbit | Trace Amounts | Detected | Watanabe et al., 1993 |

Table 2: Concentrations of this compound in Seized Cocaine and Hair Samples

| Sample Type | This compound Concentration/Ratio | Reference |

| Seized Cocaine Samples | Maximum of 0.052% relative to cocaine | Madry et al., 2024 |

| Hair of Cocaine Users | Significantly higher metabolic ratios than in contaminated samples | Madry et al., 2024 |

Conclusion and Future Directions

The early research on this compound was pivotal in establishing its existence as a bona fide metabolite of cocaine and laid the groundwork for its use as a specific biomarker of ingestion. The analytical methods developed in these initial studies have been refined over the years, leading to the highly sensitive LC-MS/MS techniques used today in forensic toxicology.

However, the pharmacological profile of this compound remains largely understudied. While early work on the related p-hydroxycocaine metabolite suggests potential CNS stimulant activity, a comprehensive investigation into the receptor binding profile, in vitro functional activity at monoamine transporters, and specific behavioral effects of this compound is warranted. Such research would not only provide a more complete understanding of the overall pharmacology of cocaine and its metabolites but could also inform the development of novel diagnostics and therapeutics. Further studies are needed to elucidate the specific contribution of this compound to the complex psychoactive and toxic effects of cocaine.

References

The Pharmacological and Toxicological Profile of m-Hydroxycocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

m-Hydroxycocaine is a minor metabolite of cocaine, formed through the aromatic hydroxylation of the benzoyl group. While its presence in biological matrices, particularly hair, is utilized as a marker for cocaine ingestion, a comprehensive pharmacological and toxicological profile of this specific metabolite is not extensively documented in publicly available literature. This technical guide synthesizes the existing knowledge on the metabolism of cocaine to this compound, provides a comparative analysis of its expected pharmacological activity based on data from cocaine and its other metabolites, and outlines its potential toxicological implications. Detailed experimental protocols for the characterization of this compound are provided to facilitate further research into this compound. This document aims to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. While benzoylecgonine and ecgonine methyl ester are the most abundant, minor metabolites can also possess significant biological activity and are crucial for a complete understanding of cocaine's effects and for forensic analysis. This compound, a product of cytochrome P450-mediated oxidation, is one such minor metabolite. Its detection is a key indicator to differentiate active cocaine consumption from external contamination.[1][2][3][4] Despite its importance in diagnostics, its specific pharmacological and toxicological characteristics remain largely uncharacterized. This guide provides an in-depth overview of what is known and outlines the methodologies required to elucidate the complete profile of this compound.

Metabolism and Pharmacokinetics

Cocaine is primarily metabolized through hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME). A smaller fraction of cocaine undergoes oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes, leading to N-demethylation to form norcocaine or hydroxylation of the benzoyl ring to produce hydroxycocaine isomers.[5][6][7] this compound is one of these hydroxylated metabolites.[5][7]

Pharmacological Profile

The primary mechanism of cocaine's psychoactive effects is the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8][9] This blockade leads to an increase in the synaptic concentration of these neurotransmitters.

Monoamine Transporter Binding Affinity

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference(s) |

| Cocaine | ~230 - 341 | ~480 | ~740 | [10][11] |

| Cocaethylene | Equipotent to Cocaine | - | - | [12] |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Toxicological Profile

The toxicity of cocaine is multifaceted, affecting the cardiovascular and central nervous systems. The toxicity of its metabolites can contribute significantly to the overall adverse effects.

Acute Toxicity

An LD50 value for this compound has not been established. The table below presents the LD50 values for cocaine and some of its metabolites in mice, which can serve as a reference.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Cocaine | Mouse | Intraperitoneal | 95.1 | [7] |

| Cocaethylene | Mouse | - | Lower than Cocaine | [13] |

| Norcocaethylene | Mouse | Intraperitoneal | ~39.4 | [14] |

| Norcocaine | Mouse | Intraperitoneal | ~49.7 | [14] |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Cardiotoxicity

Cocaine-induced cardiotoxicity is a major cause of morbidity and mortality. It can manifest as arrhythmias, myocardial infarction, and cardiomyopathy. These effects are partly due to the sympathomimetic effects of increased norepinephrine and also due to direct effects on cardiac ion channels.[15][16] Cocaine and its metabolite cocaethylene have been shown to block cardiac sodium and potassium channels, which can lead to conduction abnormalities and arrhythmias.[1][15][17][18] While direct data for this compound is unavailable, it is plausible that it could also interact with these channels.

Neurotoxicity

Cocaine's neurotoxicity is linked to several mechanisms, including oxidative stress, mitochondrial dysfunction, and excitotoxicity.[16][19] Some metabolites, such as norcocaine, are considered to be more neurotoxic than cocaine itself.[20] The neurotoxic potential of this compound has not been specifically studied.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of cocaine and its metabolite benzoylecgonine in various cell lines, including cardiomyocytes, hepatocytes, and neuronal cells.[21][22][23][24] These studies often measure reductions in cell viability and proliferation.

| Compound | Cell Line | Effect | Reference(s) |

| Cocaine | H9c2 Cardiomyocytes | Increased cell death at 50-100 µg/mL | [22] |

| Cocaine | Fetal Rat Myocardial Cells | Induction of apoptosis | [25] |

| Benzoylecgonine | NG108-15 (neuronal) & C6 (glial) | Cytotoxic at 10 µM | [23] |

| This compound | Data Not Available | Data Not Available |

Experimental Protocols

To address the gaps in our understanding of this compound, the following experimental protocols are provided as a guide for researchers.

Synthesis of this compound

Radioligand Binding Assay for Monoamine Transporters

This protocol is a general method to determine the binding affinity (Ki) of a test compound like this compound for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: Unlabeled cocaine or specific inhibitors for each transporter.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of a non-specific inhibitor, or the test compound (this compound) at various concentrations.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26][27]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Target cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells, or HepG2 hepatocytes).

-

Cell culture medium and supplements.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.[3][5][13][28][29]

Signaling Pathways and Molecular Mechanisms

The primary signaling pathway affected by cocaine is the monoamine neurotransmitter system. By blocking the reuptake of dopamine, norepinephrine, and serotonin, cocaine elevates their levels in the synaptic cleft, leading to enhanced postsynaptic receptor stimulation.

Conclusion and Future Directions

This compound is an important metabolite for the forensic confirmation of cocaine use. However, its specific pharmacological and toxicological properties are significantly understudied. Based on the structure-activity relationships of cocaine and its other metabolites, it is plausible that this compound retains activity at monoamine transporters and may contribute to the overall cardiotoxic and neurotoxic effects of cocaine.

There is a clear need for further research to fill the existing data gaps. The experimental protocols provided in this guide offer a framework for the systematic characterization of this compound. Elucidating the full pharmacological and toxicological profile of this metabolite will provide a more complete understanding of cocaine's effects and may inform the development of improved diagnostics and therapeutics for cocaine use disorder.

References

- 1. Electrophysiologic in-vitro effects of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct cardiotoxic effects of cocaine and cocaethylene on isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of cocaine on monoamine uptake as measured ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of cocaine on monoamine uptake as measured ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. In vivo characterization of toxicity of norcocaethylene and norcocaine identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Mitochondrial Dynamics in Cocaine’s Neurotoxicity | MDPI [mdpi.com]

- 17. Direct actions of cocaine on cardiac cellular electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiologic properties of lidocaine, cocaine, and n-3 fatty-acids block of cardiac Na+ channels [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Cocaine Effect on Endogenous Metabolites of HepG2 Cells Using Targeted Metabolomics [mdpi.com]

- 20. Catalytic activities of a highly efficient cocaine hydrolase for hydrolysis of biologically active cocaine metabolites norcocaine and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cocaine Induces Cytoskeletal Changes in Cardiac Myocytes: Implications for Cardiac Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxicity of the cocaine metabolite benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cocaine-induced biochemical changes and cytotoxicity in hepatocytes isolated from both mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cocaine induces apoptosis in fetal myocardial cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

m-Hydroxycocaine: A Minor Metabolite of Cocaine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, resulting in a complex profile of metabolites. While the primary metabolic pathways leading to the formation of benzoylecgonine (BE) and ecgonine methyl ester (EME) are well-documented, a number of minor metabolites are also produced through oxidative processes. Among these is meta-hydroxycocaine (m-hydroxycocaine), an aryl-hydroxylated derivative formed in the liver.[1][2] Although present in significantly lower concentrations than the major metabolites, the detection and quantification of this compound can provide valuable insights for forensic toxicology and clinical research, aiding in the definitive confirmation of cocaine ingestion.[3] This technical guide provides a comprehensive overview of this compound, focusing on its quantitative analysis, the experimental protocols for its detection, and the broader context of cocaine's metabolic and signaling pathways.

Cocaine Metabolism: The Formation of this compound

The biotransformation of cocaine is a multifaceted process primarily occurring in the liver. The main routes of metabolism are enzymatic hydrolysis and oxidative metabolism.[1]

-

Hydrolysis: The most significant metabolic pathway involves the hydrolysis of the ester linkages of cocaine. Human carboxylesterase-1 (hCE-1) in the liver hydrolyzes the methyl ester group to form benzoylecgonine (BE), while plasma butyrylcholinesterase (BChE) and hepatic carboxylesterase-2 (hCE-2) hydrolyze the benzoyl ester group to yield ecgonine methyl ester (EME).[2][4]

-

N-demethylation: A smaller fraction of cocaine is N-demethylated by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to produce norcocaine, an active metabolite.[2]

-

Hydroxylation: A minor but important pathway involves the hydroxylation of the benzoyl group of cocaine, leading to the formation of phenolic metabolites, including para-hydroxycocaine (p-hydroxycocaine) and meta-hydroxycocaine (this compound).[2][5] Hepatic microsomes are responsible for catalyzing this oxidation.[6]

The following diagram illustrates the primary metabolic pathways of cocaine.

Quantitative Analysis of this compound

The concentration of this compound in biological matrices is significantly lower than that of major cocaine metabolites. Sensitive analytical techniques are therefore required for its accurate quantification. The following tables summarize the reported concentrations of this compound and other relevant metabolites in human plasma and hair.

Table 1: Plasma Concentrations of Cocaine and its Metabolites after Controlled Subcutaneous Administration [7]

| Analyte | Low Dose (75 mg/70 kg) Peak Conc. (ng/mL) | High Dose (150 mg/70 kg) Peak Conc. (ng/mL) |

| Cocaine | 300.4 ± 24.6 | 639.1 ± 56.8 |

| Benzoylecgonine (BE) | 321.3 ± 18.4 | 614.7 ± 46.0 |

| Ecgonine Methyl Ester (EME) | 47.4 ± 3.0 | 124.4 ± 18.2 |

| This compound | ≤ 18 | ≤ 18 |

| p-Hydroxycocaine | ≤ 18 | ≤ 18 |

| Norcocaine | ≤ 18 | ≤ 18 |

| p-Hydroxybenzoylecgonine | up to 57.7 | up to 57.7 |

Data are presented as mean ± SE or as the maximum detected concentration.

Table 2: Concentration of Hydroxylated Cocaine Metabolites in Hair Samples

| Analyte | Concentration Range | Reference |

| p-Hydroxycocaine | 1-2% of cocaine concentration | [8] |

| This compound in seized cocaine | up to 0.052% of cocaine | [9][10] |

| p-Hydroxycocaine in seized cocaine | up to 0.025% of cocaine | [9][10] |

Experimental Protocols for the Detection of this compound

The analysis of this compound in biological samples typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

1. Solid-Phase Extraction (SPE) from Plasma:

-

Objective: To isolate cocaine and its metabolites from plasma proteins and other interfering substances.

-

Materials:

-

Mixed-mode SPE cartridges (e.g., C18/SCX)

-

Methanol

-

Deionized water

-

Ammonium hydroxide

-

Elution solvent (e.g., methylene chloride/isopropanol/ammonium hydroxide)

-

Internal standards (deuterated analogs of the analytes)

-

-

Protocol:

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Spike 1 mL of plasma with internal standards.

-

Dilute the plasma sample with 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water and then with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes with 2 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

-

2. Liquid-Liquid Extraction (LLE) from Urine:

-

Objective: To extract cocaine and its metabolites from urine.

-

Materials:

-

Extraction solvent (e.g., a mixture of ethyl ether and isopropanol, 9:1 v/v)

-

Sodium hydroxide solution (for pH adjustment)

-

Internal standards

-

-

Protocol:

-

To 2 mL of urine in a glass tube, add internal standards.

-

Adjust the pH of the urine to approximately 9.5 with sodium hydroxide solution.

-

Add 5 mL of the extraction solvent.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue for analysis.

-

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds, which are then ionized and detected by MS based on their mass-to-charge ratio. Derivatization is often necessary for polar metabolites like hydroxycocaines to increase their volatility.

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

-

Add 50 µL of a solvent (e.g., ethyl acetate).

-

Cap the vial and heat at 70°C for 20 minutes.

-

Cool to room temperature before injection into the GC-MS.

-

-

GC-MS Parameters (Typical):

-

Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions for each analyte and internal standard.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC separates compounds in a liquid mobile phase, followed by ionization and detection by tandem mass spectrometry, which provides high selectivity and sensitivity. Derivatization is generally not required.

-

LC-MS/MS Parameters (Typical):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

The following diagram provides a generalized workflow for the analysis of this compound.

Pharmacological Activity and Signaling Pathways

The pharmacological profile of this compound is not well-characterized.[11] However, the primary mechanism of action of its parent compound, cocaine, is the inhibition of monoamine reuptake transporters.[12][13] Cocaine blocks the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[12][13] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby potentiating their effects on postsynaptic receptors.[14]

The rewarding and addictive properties of cocaine are primarily attributed to its effects on the mesolimbic dopamine system.[15] By blocking DAT in the nucleus accumbens, cocaine increases dopamine levels, leading to feelings of euphoria and reinforcement of drug-taking behavior.[16] The interaction of cocaine with NET contributes to its stimulant effects, such as increased alertness and cardiovascular activation.[17] The blockade of SERT is thought to play a more complex role, potentially modulating the rewarding effects of cocaine and contributing to the emotional and behavioral aspects of cocaine addiction.[18][19]

The following diagram illustrates the primary signaling mechanism of cocaine at a dopaminergic synapse.

Conclusion

This compound is a minor but significant metabolite of cocaine, the detection of which serves as a reliable indicator of cocaine use. While its own pharmacological properties remain largely unexplored, its presence in biological samples provides crucial information for forensic and clinical investigations. The analytical methods outlined in this guide, particularly LC-MS/MS, offer the necessary sensitivity and specificity for the quantification of this compound and other minor metabolites. Further research into the pharmacological activity of hydroxylated cocaine metabolites may reveal additional insights into the complex toxicological and psychoactive profile of cocaine.

References

- 1. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern [mdpi.com]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cocaine and metabolite concentrations in plasma during repeated oral administration: development of a human laboratory model of chronic cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of p-hydroxycocaine from cocaine by hepatic microsomes of animals and its pharmacological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive evaluation of cocaine and its hydroxy metabolites in seized cocaine and a large cohort of hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. What is the mechanism of Cocaine Hydrochloride? [synapse.patsnap.com]

- 13. Cocaine Effects on Norepinephrine in the Amygdala [jefferson.edu]

- 14. youtube.com [youtube.com]

- 15. The Neurobiology of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Noradrenergic Circuits and Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neurosciencenews.com [neurosciencenews.com]

- 19. Synaptic mechanism underlying serotonin modulation of transition to cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]

Formation of m-Hydroxycocaine from Cocaine by Hepatic Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the body, primarily in the liver. While the major metabolic pathways involve hydrolysis by carboxylesterases to form benzoylecgonine (BE) and ecgonine methyl ester (EME), a smaller fraction of cocaine is metabolized through oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system located in hepatic microsomes.[1][2][3] These oxidative reactions, though minor in terms of quantity, can produce pharmacologically active or toxic metabolites.

This technical guide provides an in-depth examination of a specific oxidative pathway: the formation of meta-hydroxycocaine (m-hydroxycocaine) from cocaine by hepatic microsomes. This hydroxylation reaction represents a critical area of study for understanding the complete metabolic profile of cocaine, its potential for organ toxicity, and for developing definitive biomarkers of active cocaine ingestion.[4][5] We will detail the enzymatic processes, present available quantitative data, outline comprehensive experimental protocols, and provide visual diagrams of the key pathways and workflows.

Metabolic Pathway of Cocaine Hydroxylation

The conversion of cocaine to its hydroxylated metabolites, including this compound and para-hydroxycocaine (p-hydroxycocaine), is an oxidative reaction catalyzed by the cytochrome P450 monooxygenase system within the endoplasmic reticulum of hepatocytes.[1][6] This system introduces an oxygen atom into the cocaine molecule's benzoyl group.

The primary enzyme family implicated in the oxidative metabolism of cocaine in humans is CYP3A, with CYP3A4 being the principal isoform responsible.[4][7][8][9] While CYP3A4 is predominantly known for catalyzing the N-demethylation of cocaine to norcocaine, it also facilitates the aromatic hydroxylation that produces this compound.[1][2][8] The formation of these hydroxylated metabolites is considered a minor pathway compared to hydrolysis and N-demethylation.[1][10][11]

Quantitative Analysis of Cocaine Metabolism

Quantitative data specifically detailing the kinetic parameters (Km, Vmax) for the formation of this compound from cocaine in human hepatic microsomes are limited in published literature, reflecting its status as a minor metabolite. However, data for the related, more predominant N-demethylation pathway, also mediated by CYP3A4, provide context for the enzyme's affinity for cocaine.

Studies have shown that hepatic microsomes from various animal species, including mice, rats, and guinea pigs, can catalyze the oxidation of cocaine to both m- and p-hydroxycocaines.[10][11] However, the total amount of these two hydroxycocaines was found to be less than 12% of the amount of norcocaine formed, which is the most prevalent microsomal metabolite across these species.[10][11] In rabbit hepatic microsomes, only trace amounts of this compound were detected.[10][11]

| Parameter | Fetal Human Liver Microsomes | Adult Human Liver Microsomes | Species | Enzyme | Note |

| Apparent Km (Cocaine → Norcocaine) | 0.48 - 0.57 mM | 2.7 mM (mean) | Human | CYP3A | Higher affinity in fetal microsomes.[12][13] |

| Formation Rate (Cocaine → Norcocaine) | 45.4 ± 18.2 nmol/mg/hr | 82.0 ± 46.6 nmol/mg/hr | Human | CYP3A | Rate is considerable in both fetal and adult livers.[12][13] |

| Relative Formation (Hydroxycocaines vs. Norcocaine) | Not specified | <12% of Norcocaine formation | Mouse, Rat, Guinea Pig | CYP450 | Demonstrates hydroxylation is a minor pathway.[10][11] |

Detailed Experimental Protocols

The following sections provide standardized protocols for studying the formation of this compound in vitro.

Preparation of Hepatic Microsomes

This protocol describes the isolation of the microsomal fraction from liver tissue via differential ultracentrifugation.[14][15]

-

Tissue Homogenization:

-

Excise the liver and immediately place it in ice-cold homogenization buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 0.15 M KCl).[14]

-

Mince the tissue thoroughly with scissors.

-

Add 4 mL of buffer per gram of liver tissue.

-

Homogenize the tissue using a motor-driven Potter-Elvehjem homogenizer with a Teflon pestle (e.g., 5-10 strokes at ~500 rpm).[15] All steps must be performed at 0-4°C.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 10,000 x g for 10-20 minutes to pellet nuclei, mitochondria, and cell debris.[14][15]

-

Carefully collect the supernatant, which is the S9 fraction.

-

Ultracentrifuge the S9 fraction at 100,000 x g for 60 minutes.[14] This step pellets the microsomal vesicles.

-

Discard the supernatant (cytosolic fraction).

-

-

Washing and Storage:

-

Resuspend the microsomal pellet in fresh, ice-cold homogenization buffer.

-

Repeat the ultracentrifugation step (100,000 x g for 60 minutes) to wash the microsomes.

-

Resuspend the final pellet in a storage buffer (e.g., 100 mM phosphate buffer, pH 7.4, containing 20% glycerol) to a desired protein concentration.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.[15]

-

In Vitro Incubation for Metabolite Formation

This protocol outlines the incubation of cocaine with prepared hepatic microsomes to generate metabolites.[14][16]

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Include control samples: a zero-time point control and a control without the NADPH cofactor.[14]

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.[14]

-

Initiate the metabolic reaction by adding the NADPH generating system or a final concentration of 1 mM NADPH.[14][16]

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.[16][17]

-

-

Reaction Termination:

-

Stop the reaction by adding an equal or double volume of ice-cold organic solvent, such as acetonitrile or ethyl acetate.[14][16]

-

Vortex the sample vigorously to precipitate the microsomal proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the protein.[16]

-

Transfer the supernatant containing the metabolites to a clean tube for analysis.

-

Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of cocaine and its metabolites.[18][19][20]

-

Sample Extraction (if needed):

-

For complex matrices, perform a liquid-liquid extraction. Adjust the sample to a basic pH (e.g., with 1 M NaOH) and extract with a non-polar solvent mixture like diethylether:ethylacetate (3:1, v/v).[18]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Metabolites like this compound contain polar functional groups that may require derivatization to improve their volatility and chromatographic properties for GC-MS analysis. Trimethylsilylation is a common technique.[21]

-

-

GC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).[18]

-

Inject an aliquot (e.g., 1 µL) into the GC-MS system.

-

GC Column: Use a capillary column suitable for drug analysis (e.g., HP-5ms or equivalent).[20]

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of this compound and an internal standard.[18]

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations of this compound.

-

Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The formation of this compound is a minor but significant metabolic pathway of cocaine, mediated primarily by CYP3A4 in human hepatic microsomes. While quantitatively less important than hydrolysis, this oxidative pathway is crucial for a complete toxicological and pharmacological assessment of cocaine use. The presence of this compound can serve as a definitive marker of ingestion, helping to distinguish active use from external contamination in forensic analysis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this and other microsomal-mediated metabolic pathways, contributing to a deeper understanding of drug biotransformation and its consequences.

References

- 1. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 4. No Excuses: Why Hydroxycocaine Rules Out Passive Cocaine Exposure | AttoLife [attolife.co.uk]

- 5. Cocaine Metabolites in Hair - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. The role of CYP enzymes in cocaine-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cocaine-Induced Time-Dependent Alterations in Cytochrome P450 and Liver Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theattogroup.com [theattogroup.com]

- 10. Formation of p-hydroxycocaine from cocaine by hepatic microsomes of animals and its pharmacological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of p-Hydroxycocaine from Cocaine by Hepatic Microsomes of Animals and Its Pharmacological Effects in Mice [jstage.jst.go.jp]

- 12. Cocaine metabolism in human fetal and adult liver microsomes is related to cytochrome P450 3A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cocaine metabolism in human fetal and adult liver microsomes is related to cytochrome P450 3A expression. | Sigma-Aldrich [sigmaaldrich.com]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. animalsystemsbiology.cfans.umn.edu [animalsystemsbiology.cfans.umn.edu]

- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scientificliterature.org [scientificliterature.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Studies on metabolic pathways of cocaine and its metabolites using microsome preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Absence of m-Hydroxycocaine in Erythroxylum coca: A Technical Review of its Occurrence in Other Contexts

For Immediate Release

A comprehensive review of the current scientific literature reveals no definitive evidence supporting the natural occurrence of m-hydroxycocaine as an alkaloid in the leaves of the Erythroxylum coca plant. This technical guide, intended for researchers, scientists, and drug development professionals, clarifies the established alkaloidal profile of coca leaves, and details the contexts in which this compound is detected, namely as a human metabolite of cocaine and as an impurity in illicitly manufactured cocaine.

While the coca plant is renowned for producing the psychoactive tropane alkaloid, cocaine, extensive chromatographic and spectrometric analyses of coca leaf extracts have consistently identified a specific array of major and minor alkaloids. Conspicuously absent from this list of naturally occurring compounds is this compound. This document synthesizes the available data on the chemical composition of coca leaves and contrasts it with the known metabolic and synthetic pathways that lead to the formation of this compound.

Alkaloidal Composition of Erythroxylum coca Leaves

The leaves of Erythroxylum coca contain a complex mixture of alkaloids, with cocaine being the most abundant and pharmacologically significant. The total alkaloid content can represent up to 2.4% of the dry leaf weight. Numerous studies employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have established the primary alkaloids present.

Table 1: Principal Alkaloids Identified in Erythroxylum coca Leaves

| Alkaloid Class | Compound Name | Typical Concentration Range (% of total alkaloids) | Reference |

| Tropane Alkaloids | Cocaine | 30 - 80% | [1][2] |

| cinnamoylcocaine (cis- and trans-) | 2 - 60% | [3] | |

| Benzoylecgonine | Traces - variable | [4] | |

| Ecgonine methyl ester | Variable | [4] | |

| Tropacocaine | Minor | [5] | |

| Pyrrolidine Alkaloids | Hygrine | 0.07 - 0.12% (by leaf dry weight) | [6] |

| Cuscohygrine | 0.21 - 0.25% (by leaf dry weight) | [6] |

Note: Concentrations can vary significantly based on the species, variety, age of the leaf, and environmental conditions.

It is critical to note that in thorough analyses of crude coca leaf extracts, where efforts were made to prevent artifact formation, only cocaine and cis- and trans-cinnamoylcocaine were identified as the primary endogenous alkaloids[1][3]. Other compounds, such as benzoylecgonine and ecgonine methyl ester, are often considered to be hydrolysis products of cocaine that may form during storage or extraction processes[4].

Biosynthesis of Cocaine in Erythroxylum coca

The biosynthetic pathway of cocaine in the coca plant has been a subject of extensive research. It is a multi-step enzymatic process that originates from the amino acid L-ornithine. The pathway involves the formation of the characteristic tropane ring system, followed by esterification reactions. At no point in the currently accepted biosynthetic pathway is there evidence of an enzymatic hydroxylation of the benzoyl group to form this compound.

References

- 1. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coca: The History and Medical Significance of an Ancient Andean Tradition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantitation of alkaloids in coca tea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coca - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Biosynthesis of m-Hydroxycocaine in Erythroxylum coca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of cocaine is well-documented in Erythroxylum coca. However, the endogenous synthesis of m-Hydroxycocaine within the plant has not been reported in scientific literature. This document outlines the established biosynthetic pathway of cocaine in E. coca and subsequently details the metabolic pathway for the formation of this compound from cocaine as observed in mammalian systems. This metabolic pathway is presented as a hypothetical framework for investigating the potential, though currently unsubstantiated, biosynthesis of this compound in Erythroxylum coca.

Introduction

Cocaine, a tropane alkaloid produced by the coca plant (Erythroxylum coca), is a compound of significant interest due to its potent physiological effects.[1] While the biosynthetic pathway of cocaine has been extensively studied and recently fully elucidated, the origins of its hydroxylated derivatives, such as this compound, remain less clear. This compound is recognized as a minor metabolite of cocaine in humans and other mammals, formed through oxidative processes in the liver.[1] This guide provides a detailed overview of the known biosynthesis of cocaine and the mammalian metabolism leading to this compound, offering a theoretical basis for exploring its potential biosynthesis in E. coca.

Established Biosynthesis of Cocaine in Erythroxylum coca

The biosynthesis of cocaine in E. coca is a complex enzymatic process that originates from the amino acid L-ornithine.[1] The pathway can be broadly divided into the formation of the tropane ring system and the subsequent esterification steps to yield cocaine.

Key Precursors and Intermediates:

-

L-Ornithine and L-Arginine: Serve as the initial precursors for the tropane ring.[1]

-

Putrescine: Formed via decarboxylation of ornithine or arginine.[1]

-

N-methyl-Δ¹-pyrrolinium cation: A key cyclic intermediate.

-

Methylecgonone: The tropane skeleton precursor to cocaine.

-

Methylecgonine: Formed by the reduction of methylecgonone.

-

Benzoyl-CoA: Provides the benzoyl group for the final esterification.

Quantitative Data on Cocaine Biosynthesis

While precise quantitative data on reaction kinetics and enzyme efficiencies in vivo are not exhaustively detailed in publicly available literature, the relative abundance of key alkaloids in E. coca leaves provides insight into the pathway's output.

| Compound | Typical Concentration Range in Young Leaves (mg/g dry weight) | Reference |

| Cocaine | 5 - 10 | [2] |

| Cinnamoylcocaine | 1 - 3 | [2] |

Experimental Protocols for Studying Cocaine Biosynthesis

Protocol 1: Isotopic Labeling Studies to Trace Precursor Incorporation

This protocol is fundamental for tracing the metabolic fate of precursors into the cocaine molecule.

Objective: To confirm the incorporation of L-ornithine into the tropane ring of cocaine.

Materials:

-

Erythroxylum coca plantlets

-

¹⁴C-labeled L-ornithine

-

Liquid scintillation counter

-

High-Performance Liquid Chromatography (HPLC) system

-

Solid-phase extraction (SPE) cartridges

-

Standard laboratory glassware and solvents

Methodology:

-

Plant Preparation: Grow E. coca plantlets under controlled environmental conditions.

-

Precursor Administration: Prepare a solution of ¹⁴C-labeled L-ornithine and administer it to the plants through the root system or by stem injection.

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

-

Harvesting and Extraction: Harvest the young leaves and perform an alkaloid extraction using an appropriate solvent system (e.g., methanol/water).

-

Purification: Use SPE cartridges to purify the crude extract and isolate the cocaine fraction.

-

Analysis:

-

Analyze the purified fraction by HPLC to separate cocaine from other alkaloids.

-

Collect the cocaine fraction and measure its radioactivity using a liquid scintillation counter.

-

-

Data Interpretation: An increase in radioactivity in the cocaine fraction over time confirms the incorporation of the labeled ornithine.

Protocol 2: Enzyme Assays for Key Biosynthetic Enzymes

This protocol describes a general method for assaying the activity of enzymes involved in the cocaine biosynthetic pathway, such as ornithine decarboxylase (ODC).

Objective: To measure the enzymatic activity of ODC in E. coca leaf extracts.

Materials:

-

Fresh young leaves of E. coca

-

Protein extraction buffer

-

¹⁴C-labeled L-ornithine

-

Scintillation vials

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Methodology:

-

Protein Extraction: Homogenize fresh leaf tissue in a suitable extraction buffer to obtain a crude protein extract.

-

Protein Quantification: Determine the total protein concentration in the extract using a Bradford assay or a similar method.

-

Enzyme Reaction:

-

In a reaction vessel, combine the protein extract with a known concentration of ¹⁴C-labeled L-ornithine.

-

Incubate the reaction mixture at an optimal temperature for a specific duration.

-

-